Phenylethyl beta-D-glucopyranoside is a naturally occurring phenolic glycoside commonly found in various plant species. [, , , ] It belongs to the class of glycosides, specifically O-glycosides, where a sugar molecule (in this case, beta-D-glucose) is linked to a non-sugar molecule (aglycone) through a glycosidic bond. [] In Phenylethyl beta-D-glucopyranoside, the aglycone is 2-phenylethanol, a fragrant alcohol responsible for the characteristic rose-like aroma. []
Its presence in these diverse plant species suggests a potential role in plant defense mechanisms and aroma formation. [, ] Furthermore, Phenylethyl beta-D-glucopyranoside has been investigated for its antioxidant properties and potential applications in food and pharmaceutical industries. [, ]
Chemoenzymatic Synthesis: This approach utilizes cellobiose phosphorylase from Clostridium thermocellum for the enzymatic synthesis of Phenylethyl beta-D-glucopyranoside. [] This method offers several advantages, including high regioselectivity, mild reaction conditions, and the potential for large-scale production. The synthesis involves using 2-phenylethanol as the acceptor molecule and cellobiose phosphate as the donor substrate in the presence of cellobiose phosphorylase. The reaction is typically carried out in a suitable buffer system, with the addition of solvents like AMMOENG (TM) 101 or ethyl acetate to enhance the solubility of non-carbohydrate acceptors. []
Phenylethyl beta-D-glucopyranoside consists of a 2-phenylethanol moiety attached to a beta-D-glucopyranose unit via a beta-glycosidic bond. The molecular formula is C14H20O6, and the molecular weight is 284.31 g/mol. [] The structure can be characterized using various spectroscopic methods, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule, confirming the structure and stereochemistry. [, , , ]
Mass Spectrometry (MS): MS analysis helps determine the molecular weight and fragmentation pattern, further confirming the identity of the compound. []
One of the key chemical reactions involving Phenylethyl beta-D-glucopyranoside is its enzymatic hydrolysis by beta-primeverosidase. [] This enzyme, found in tea leaves (Camellia sinensis), specifically cleaves the beta-glycosidic bond in Phenylethyl beta-D-glucopyranoside, releasing 2-phenylethanol and glucose. [] This reaction is crucial in the formation of the characteristic floral aroma of oolong and black tea during the manufacturing process. [] The hydrolysis proceeds through a retaining mechanism, as determined by 1H NMR spectroscopy. []
Food Industry: The release of 2-phenylethanol through the enzymatic hydrolysis of Phenylethyl beta-D-glucopyranoside contributes significantly to the floral aroma of black and oolong teas. []
Pharmaceutical Industry: Phenylethyl beta-D-glucopyranoside, along with other phenolic compounds, exhibited significant antioxidant activities in DPPH radical scavenging assays. [, ] These findings suggest potential applications in developing antioxidant-based therapeutics or nutraceuticals.
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